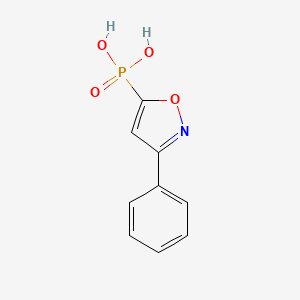

Phosphonic acid, (3-phenyl-5-isoxazolyl)-

Beschreibung

The Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern chemical research with applications spanning medicine, agriculture, and materials science. csic.essigmaaldrich.com Their importance stems from the unique properties imparted by the phosphorus atom, including its variable oxidation states, multivalency, and the tetrahedral geometry of many of its derivatives. sigmaaldrich.com In medicinal chemistry, organophosphorus compounds, particularly phosphonates, are recognized for their potential as drugs and pro-drugs, exhibiting a range of biological activities such as antiviral, anticancer, and antibacterial properties. google.com A key aspect of their utility is the role of the phosphonate (B1237965) group as a stable bioisostere of the phosphate (B84403) group, which is ubiquitous in biological systems. mdpi.comdrugbank.com This structural mimicry allows phosphonate-containing molecules to interact with biological targets while resisting enzymatic hydrolysis, a common metabolic pathway for phosphates. drugbank.com

Distinctive Features and Reactivity Potential of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. researchgate.netuni.lu This structural feature confers upon it a unique electronic character, being an electron-rich system that is also a weak base. nih.gov Isoxazoles are found in a number of natural products and form the core of many synthetic compounds with diverse biological activities. evitachem.combeilstein-journals.org The isoxazole moiety is considered a valuable pharmacophore in drug discovery, present in approved drugs with anti-inflammatory, antibacterial, and anticonvulsant properties. evitachem.combeilstein-journals.org

The reactivity of the isoxazole ring is of particular interest to synthetic chemists. While it possesses aromatic stability, the N-O bond is relatively weak and can be cleaved under certain conditions, such as reduction or treatment with a base, making it a useful synthetic intermediate. The ring can undergo various transformations, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. nih.gov The presence of substituents, such as the phenyl group in (3-phenyl-5-isoxazolyl)phosphonic acid, can significantly influence the regioselectivity and rate of these reactions.

Integration of Phosphonic Acid and Aromatic Heterocycle Moieties: A Research Imperative

The combination of a phosphonic acid group and an aromatic heterocycle within the same molecule, as seen in (3-phenyl-5-isoxazolyl)phosphonic acid, represents a strategic approach in medicinal chemistry and materials science. This integration is driven by the desire to create hybrid molecules that possess the advantageous properties of both functionalities. The heterocyclic component, in this case, the phenyl-isoxazole, can provide a scaffold for specific interactions with biological targets or serve as a building block for larger, more complex structures.

The phosphonic acid moiety, on the other hand, can enhance water solubility, act as a coordinating group for metal ions, or function as a bioisostere of a carboxylic acid or phosphate group, potentially modulating the biological activity of the parent heterocycle. drugbank.com The development of synthetic methodologies to create such integrated systems, for instance through the Kabachnik-Fields or Pudovik reactions on heterocyclic aldehydes or imines, is an active area of research.

Overview of Established Research Areas for Phosphonic Acid Derivatives

Phosphonic acid derivatives have found applications in a wide array of scientific and industrial fields. In medicine, they are utilized as antiviral agents (e.g., Tenofovir), in the treatment of bone diseases (e.g., bisphosphonates), and as enzyme inhibitors. google.commdpi.com Their ability to mimic the transition state of enzymatic reactions makes them potent inhibitors of enzymes such as proteases and phosphatases.

Beyond the biomedical sphere, phosphonic acids are employed in materials science for the surface modification of metal oxides, the creation of hybrid organic-inorganic materials, and the development of catalysts. drugbank.com Their strong coordination to metal surfaces makes them excellent anchoring groups for creating functionalized surfaces with tailored properties. drugbank.com In agriculture, some phosphonates are used as herbicides, with glyphosate (B1671968) being a prominent example. mdpi.com The diverse applications of phosphonic acids underscore the importance of ongoing research into their synthesis and properties.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

125674-62-6 |

|---|---|

Molekularformel |

C9H8NO4P |

Molekulargewicht |

225.14 g/mol |

IUPAC-Name |

(3-phenyl-1,2-oxazol-5-yl)phosphonic acid |

InChI |

InChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |

InChI-Schlüssel |

BGAJWGPVHJKOLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 5 Isoxazolyl Phosphonic Acid

Protonation Equilibria and Acidity Studies in Various Media

The acidity of (3-phenyl-5-isoxazolyl)phosphonic acid is determined by the phosphonic acid group, a diprotic acid, and the basicity of the nitrogen atom in the isoxazole (B147169) ring. Phosphonic acids are known to have two distinct dissociation constants (pKa values). mdpi.com The first dissociation is typically strongly acidic, while the second is in the neutral pH range. For arylphosphonic acids, the pKa1 is generally in the range of 1-2, and the pKa2 is around 7-8. mdpi.com

The isoxazole ring itself is a weak base, with the nitrogen atom being the site of protonation. The basicity is generally low due to the electron-withdrawing effect of the adjacent oxygen atom. The presence of a phenyl group at the 3-position and a phosphonic acid group at the 5-position, both of which can exert electron-withdrawing effects, would further decrease the basicity of the isoxazole nitrogen. Therefore, protonation of the nitrogen atom would only occur under strongly acidic conditions.

The protonation equilibria can be summarized as follows:

Strongly Acidic Media (pH < 1): The phosphonic acid group is likely undissociated (-PO(OH)₂), and the isoxazole nitrogen may be protonated.

Moderately Acidic to Neutral Media (pH 2-7): The first proton of the phosphonic acid group dissociates to form the monoanion (-PO(O⁻)(OH)). The isoxazole nitrogen remains unprotonated.

Alkaline Media (pH > 8): The second proton of the phosphonic acid group dissociates to form the dianion (-PO(O⁻)₂).

Table 1: Estimated pKa Values of (3-Phenyl-5-isoxazolyl)phosphonic Acid in Water

| Functional Group | Dissociation | Estimated pKa |

| Phosphonic Acid | First (pKa1) | ~1.3 - 2.2 |

| Phosphonic Acid | Second (pKa2) | ~6.7 - 7.5 |

| Isoxazole Nitrogen | Protonation | < 1 |

Note: These values are estimations based on typical ranges for arylphosphonic acids and substituted isoxazoles and have not been experimentally determined for this specific compound. mdpi.comorganicchemistrydata.orgkyoto-u.ac.jp

Reactions at the Phosphonic Acid Moiety

The phosphonic acid group is the primary site for reactions such as esterification, amidation, and salt formation.

Esterification: The conversion of phosphonic acids to their corresponding esters (phosphonates) is a common transformation. Due to the presence of two hydroxyl groups, both mono- and di-esters can be formed. nih.gov The selective synthesis of monoesters can be challenging, but methods using specific reagents and controlled reaction conditions have been developed. nih.govresearchgate.net

Common methods for the esterification of phosphonic acids include:

Reaction with Orthoesters: Trialkyl orthoacetates can serve as effective alkoxy group donors for the selective mono- or diesterification of phosphonic acids, with reaction outcomes often controlled by temperature. nih.govresearchgate.net

Acid-Catalyzed Esterification: Reaction with an alcohol in the presence of a strong acid catalyst can yield phosphonate (B1237965) esters. However, this method can be harsh and may not be suitable for sensitive substrates.

McKenna Reaction: This two-step procedure involves the reaction of the phosphonic acid with bromotrimethylsilane (B50905), followed by alcoholysis to yield the desired ester. This is a mild and efficient method for preparing phosphonate esters from their acids. nih.govbeilstein-journals.org

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the phosphonic acid for reaction with alcohols. nih.gov

Amidation: Phosphonic acids can be converted to phosphonamides by reaction with amines. This typically requires activation of the phosphonic acid, as direct reaction with an amine is generally inefficient. Activation can be achieved by converting the phosphonic acid to a more reactive species, such as a phosphonic chloride or by using coupling agents. acs.orgacs.org A common method involves the reaction of arylphosphonyl chlorides with primary or heterocyclic amines. acs.org The reaction of carboxylic acids with amines is often facilitated by phosphonium (B103445) salt-based coupling reagents, and similar principles can be applied to phosphonic acids. acs.org

Table 2: Typical Conditions for Esterification and Amidation of Arylphosphonic Acids

| Reaction | Reagents | Conditions | Product |

| Monoesterification | Triethyl orthoacetate | 30 °C, 24 h | Monoethyl phosphonate |

| Diesterification | Triethyl orthoacetate | 90-145 °C | Diethyl phosphonate |

| Amidation | 1. SOCl₂ or PCl₅2. Amine (e.g., Aniline) | 1. Reflux2. Inert solvent | Phosphonodiamide |

Note: These are general conditions and would require optimization for (3-phenyl-5-isoxazolyl)phosphonic acid. nih.govacs.org

As a diprotic acid, (3-phenyl-5-isoxazolyl)phosphonic acid readily forms salts with inorganic and organic bases. The phosphonic acid functional group is known for its strong interaction with metal ions and its use in creating ion-exchange resins. mdpi.comacs.org

Polymers functionalized with phosphonic acid groups are utilized as cation-exchange resins for the separation of metal ions. mdpi.comacs.org The mechanism of interaction can be through ion-exchange, where the protons of the acid are replaced by metal cations, or through complexation (coordination), particularly at pH values below the pKa of the acid. mdpi.com

The properties of phosphonic acids that make them suitable for ion-exchange applications include:

High Acidity: Allows for effective cation binding.

Chelating Ability: The P=O and P-OH groups can act as a bidentate ligand to coordinate with metal ions.

High Polarity: This property is central to their use in chromatographic separations. nih.gov

Therefore, (3-phenyl-5-isoxazolyl)phosphonic acid could be used as a ligand in coordination chemistry or immobilized on a solid support to create a stationary phase for ion-exchange chromatography, useful for separating and analyzing ionic species. nih.govlibretexts.org The combination of the aromatic phenyl and isoxazole rings with the ionic phosphonic acid group could provide unique selectivity in such applications.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) on the isoxazole ring is generally difficult due to its electron-deficient nature, a consequence of the electronegativity of the nitrogen and oxygen heteroatoms. nih.gov When such reactions do occur, the substitution pattern is dictated by the existing substituents.

For (3-phenyl-5-isoxazolyl)phosphonic acid, there are two aromatic rings that could potentially undergo EAS: the phenyl ring and the isoxazole ring.

Reactivity of the Phenyl Ring: The phenyl ring is the more likely site for electrophilic attack. The 3-isoxazolyl group acts as a deactivating, meta-directing substituent on the phenyl ring. This is because the nitrogen atom of the isoxazole ring can withdraw electron density from the phenyl ring via resonance. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be expected to occur on the phenyl ring, primarily at the meta position relative to the isoxazole substituent, and would require forcing conditions compared to benzene.

Reactivity of the Isoxazole Ring: The only available position for substitution on the isoxazole ring is C4. This position is deactivated towards electrophiles by both the adjacent heteroatoms and the electron-withdrawing phenyl and phosphonic acid groups. Direct electrophilic substitution on the C4 position of the isoxazole ring is therefore highly unlikely under standard EAS conditions.

The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to substitution or ring-opening reactions.

Nucleophilic Substitution: In some cases, a good leaving group at the C5 position of an isoxazole can be displaced by a nucleophile. For instance, 5-nitroisoxazoles have been shown to undergo nucleophilic aromatic substitution (SNA r) with various nucleophiles. rsc.org While the phosphonic acid group is not a typical leaving group, this highlights the susceptibility of the C5 position to nucleophilic attack.

Ring-Opening Pathways: A more common reaction pathway for 3,5-disubstituted isoxazoles involves nucleophilic attack at the C5 position, leading to the cleavage of the weak N-O bond and subsequent ring-opening. core.ac.uknih.gov This reactivity is a key feature of isoxazole chemistry. For example, treatment of 3,5-disubstituted isoxazoles with molybdenum hexacarbonyl and water can lead to ring-opening to form β-amino enones. core.ac.uk Base-catalyzed ring-opening is also a known transformation pathway for isoxazoles.

Table 3: General Reactivity of the 3,5-Disubstituted Isoxazole Ring

| Reaction Type | Position of Attack | Reagents/Conditions | Outcome |

| Electrophilic Substitution | Phenyl ring (meta) | Strong electrophile (e.g., HNO₃/H₂SO₄) | Substitution on the phenyl ring |

| Nucleophilic Substitution | C5 (with a good leaving group) | Nucleophiles (e.g., amines, alkoxides) | Substitution at C5 |

| Ring-Opening | C5 | Mo(CO)₆ / H₂O or Strong Base | Cleavage of N-O bond, formation of acyclic products |

Note: These are generalized reaction patterns for isoxazole derivatives. rsc.orgcore.ac.uknih.gov

Cycloaddition Reactions

The formation of the isoxazole ring in compounds such as (3-phenyl-5-isoxazolyl)phosphonic acid is primarily achieved through 1,3-dipolar cycloaddition reactions. researchgate.netnih.govtandfonline.com This powerful synthetic strategy involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene.

In the context of synthesizing the parent structure of our target compound, the key reaction would be the [3+2] cycloaddition of benzonitrile (B105546) oxide (the 1,3-dipole) with an alkynylphosphonate, such as diethyl ethynylphosphonate (the dipolarophile). The benzonitrile oxide is usually generated in situ from the corresponding benzohydroximoyl halide (e.g., chloride or bromide) in the presence of a base.

The reaction proceeds as follows:

Generation of Nitrile Oxide: Benzaldehyde (B42025) oxime is halogenated to form a hydroximoyl halide. Treatment with a non-nucleophilic base like triethylamine (B128534) eliminates a hydrogen halide, yielding the highly reactive benzonitrile oxide intermediate.

Cycloaddition: The benzonitrile oxide then readily reacts with the triple bond of the ethynylphosphonate. This cycloaddition is typically regioselective, leading to the formation of the 3,5-disubstituted isoxazole ring system. nih.gov The phenyl group from the benzonitrile oxide occupies the 3-position of the isoxazole ring, while the phosphonate group from the alkyne is situated at the 5-position.

Hydrolysis: The resulting diethyl (3-phenyl-5-isoxazolyl)phosphonate is then hydrolyzed, typically under acidic conditions, to yield the final (3-phenyl-5-isoxazolyl)phosphonic acid. nih.gov

The regioselectivity of this cycloaddition can be influenced by the nature of the dipolarophile. For instance, the use of vinylphosphonates bearing a leaving group can direct the formation of specific isomers, providing a pathway to either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Intramolecular versions of this reaction, where the nitrile oxide and the alkyne or alkene are part of the same molecule, have also been employed to construct complex, fused heterocyclic systems. mdpi.com

Intermolecular Interactions and Self-Assembly Propensities

The phosphonic acid group is a cornerstone of supramolecular chemistry, known for its strong hydrogen-bonding capabilities. nih.gov This functional group, characterized by a P=O acceptor and two P-O-H donor groups, can engage in a variety of robust hydrogen-bonding motifs. This inherent property, combined with the presence of aromatic rings, suggests that (3-phenyl-5-isoxazolyl)phosphonic acid has a strong propensity for self-assembly into ordered supramolecular structures.

Detailed crystallographic studies on analogous heterocyclic phosphonic acids, such as 5-phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride, provide a valuable model for the expected interactions. csic.esresearchgate.net In such structures, the phosphonic acid moieties are observed to form extensive hydrogen-bond networks. csic.es These networks often involve the phosphonic acid groups linking to each other, creating dimers or extended chains and sheets.

The expected intermolecular interactions for (3-phenyl-5-isoxazolyl)phosphonic acid include:

π-π Stacking: The presence of the phenyl ring and the isoxazole ring introduces the possibility of π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset fashion, would further stabilize the crystal lattice. csic.es

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups and the oxygen atoms of the phosphonate or isoxazole ring, can also contribute to the cohesion and specificity of the crystal structure. csic.es

The interplay of these various non-covalent interactions is crucial in determining the solid-state structure and can lead to the formation of different polymorphs, each with distinct physical properties. nih.gov The ability to form these ordered assemblies makes such compounds interesting candidates for the development of functional crystalline materials. mdpi.comnih.gov

Catalytic Transformations Mediated by the Compound or its Complexes

While direct catalytic applications of (3-phenyl-5-isoxazolyl)phosphonic acid are not extensively documented, the structural features of the molecule suggest several potential roles in catalysis.

The primary avenue for catalytic activity would be through the formation of metal complexes. The phosphonic acid group is an excellent ligand for a wide range of metal ions. nih.gov By coordinating to a metal center, the (3-phenyl-5-isoxazolyl)phosphonate ligand can be used to construct novel catalysts. The isoxazole and phenyl groups can modulate the electronic properties and steric environment of the metal center, thereby influencing its catalytic activity and selectivity.

A review of heteroarylphosphonates highlights their use in creating photosensitizers and catalysts for processes like water oxidation. nih.gov For example, ruthenium(II) complexes bearing phosphonate-functionalized bipyridine ligands have been investigated for their catalytic performance in artificial photosynthesis. nih.gov By analogy, a complex formed between a suitable metal (e.g., ruthenium, iridium, or copper) and (3-phenyl-5-isoxazolyl)phosphonic acid could potentially exhibit catalytic activity in oxidation or other organic transformations. The phosphonic acid group serves as a strong anchoring point, which can be particularly useful for immobilizing catalytic complexes on oxide surfaces like TiO2. nih.gov

Furthermore, the phosphonic acid moiety itself, or the broader class of phosphine (B1218219) derivatives, can participate in nucleophilic catalysis for the synthesis of various heterocyclic compounds under metal-free conditions. rsc.org While this typically involves phosphines rather than phosphonic acids, the underlying principle of phosphorus-mediated reactivity is a significant area of research.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups within Phosphonic acid, (3-phenyl-5-isoxazolyl)-. The expected vibrational frequencies are based on data from analogous compounds containing isoxazole (B147169), phenyl, and phosphonic acid moieties. ijcce.ac.irmdpi.com

Key expected vibrational frequencies include:

P=O Stretching: A strong absorption band is anticipated in the range of 1230-1245 cm⁻¹, characteristic of the phosphoryl group. ijcce.ac.ir

P-OH Stretching: Broad and strong absorptions are expected in the region of 2500-3000 cm⁻¹ due to the hydroxyl groups of the phosphonic acid, often showing substructures from hydrogen bonding.

C=N Stretching (Isoxazole): The isoxazole ring should exhibit a C=N stretching vibration, typically observed around 1500-1650 cm⁻¹.

C=C Stretching (Aromatic): The phenyl group will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. ijcce.ac.ir

O-H Bending: In-plane and out-of-plane bending vibrations of the P-OH groups are expected in the fingerprint region.

A summary of the expected characteristic IR and Raman bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1230-1245 | Strong |

| P-OH | Stretching | 2500-3000 | Strong, Broad |

| C=N (Isoxazole) | Stretching | 1500-1650 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Strong |

| P-O | Stretching | 950-1050 | Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

Probing Intermolecular Interactions and Hydrogen Bonding

The phosphonic acid group is a strong hydrogen bond donor and acceptor, leading to extensive intermolecular hydrogen bonding in the solid state and in concentrated solutions. These interactions significantly influence the physical properties of the compound.

The broadness of the P-OH stretching band in the IR spectrum is a direct indication of strong hydrogen bonding. In the solid state, it is expected that the phosphonic acid moieties will form a network of hydrogen bonds, potentially involving the nitrogen and oxygen atoms of the isoxazole ring as acceptor sites. Such interactions are a common feature in the crystal structures of related phosphonic acids, where they dictate the molecular packing. csic.esnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While specific crystallographic data for Phosphonic acid, (3-phenyl-5-isoxazolyl)- is not publicly available, analysis of similar structures allows for a reliable prediction of its solid-state conformation. mdpi.comresearchgate.net X-ray diffraction studies on related phenyl-substituted heterocyclic phosphonic acids reveal key structural features that are likely to be present in this compound as well. ijcce.ac.ircsic.esnih.gov

The crystal structure would be expected to reveal:

Molecular Geometry: The bond lengths and angles of the isoxazole and phenyl rings, as well as the tetrahedral geometry around the phosphorus atom. The P-O bond lengths to the hydroxyl groups are expected to be longer than the P=O bond. csic.es

Crystal Packing: The molecules are anticipated to pack in a manner that maximizes hydrogen bonding and potentially engages in π-π stacking interactions between the aromatic rings. csic.esnih.gov The packing efficiency will be determined by the interplay of these non-covalent interactions.

A hypothetical table of crystallographic parameters, based on analogous compounds, is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Z | 4 |

| Hydrogen Bonds | O-H···O, O-H···N |

| π-π Stacking | Present between phenyl rings |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Phosphonic acid, (3-phenyl-5-isoxazolyl)- itself is not chiral. However, the introduction of a chiral center, for instance by derivatization at a position on the isoxazole or phenyl ring, would yield enantiomers that can be characterized by chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These techniques are highly sensitive to the stereochemistry of a molecule. The CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the chromophores, namely the phenyl and isoxazole rings. The sign and magnitude of these Cotton effects would be opposite for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. sci-hub.senih.gov

For example, a chiral derivative could exhibit CD signals in the UV region associated with the π-π* transitions of the aromatic systems. The specific wavelengths and intensities of these signals would be unique to the absolute configuration of the chiral center. sci-hub.se

Computational and Theoretical Investigations of 3 Phenyl 5 Isoxazolyl Phosphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and related properties of molecules.

Table 1: Selected Optimized Geometrical Parameters of (3-Phenyl-5-isoxazolyl)phosphonic Acid (Predicted)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | P-O(H) | 1.55 |

| P=O | 1.48 | |

| C-P | 1.83 | |

| C-N (isoxazole) | 1.32 | |

| N-O (isoxazole) | 1.41 | |

| C-C (phenyl) | 1.39 | |

| Bond Angles (°) ** | O-P-O | 112 |

| C-C-N (isoxazole) | 110 | |

| C-N-O (isoxazole) | 108 | |

| Dihedral Angle (°) ** | Phenyl-Isoxazole | 35 |

Note: The data in this table is representative and based on typical values from DFT calculations on similar phosphonic acid and isoxazole-containing compounds. ijcce.ac.ircsic.es

DFT calculations are also instrumental in predicting spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For instance, the characteristic P=O stretching vibration is expected in the range of 1200-1300 cm⁻¹, while P-O-H stretching vibrations appear at higher frequencies. Aromatic C-H and C=C stretching vibrations from the phenyl ring are also identifiable. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be predicted with good accuracy. mdpi.comnih.gov These predictions aid in the interpretation of experimental NMR spectra, helping to assign signals to specific protons and carbon atoms within the molecule. For example, the phosphorus-coupled carbons and protons would show characteristic splitting patterns and chemical shifts.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for (3-Phenyl-5-isoxazolyl)phosphonic Acid

| Spectroscopic Data | Functional Group/Atom | Predicted Value |

| Vibrational Frequencies (cm⁻¹) | P=O stretch | ~1250 |

| P-O-H stretch | ~2600 | |

| Aromatic C-H stretch | ~3100 | |

| Isoxazole (B147169) ring vibrations | ~1400-1600 | |

| ¹H NMR Chemical Shifts (ppm) | P-OH | 9.0-12.0 |

| Phenyl-H | 7.4-8.0 | |

| Isoxazole-H | ~6.5 | |

| ¹³C NMR Chemical Shifts (ppm) | C-P | ~110 (doublet) |

| Phenyl-C | 125-135 | |

| Isoxazole-C | 150-170 |

Note: These values are illustrative and derived from general knowledge of DFT calculations on analogous structures. semanticscholar.orgmdpi.comnih.gov

DFT provides valuable information about the chemical reactivity of a molecule through various descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net In (3-phenyl-5-isoxazolyl)phosphonic acid, the HOMO is likely to be localized on the electron-rich phenyl and isoxazole rings, while the LUMO may be distributed over the phosphonic acid group.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (electropositive) and are prone to nucleophilic attack. For this molecule, the oxygen atoms of the phosphonic acid group would be prominent electronegative sites.

Reactivity Indices: Other calculated indices such as electronegativity, hardness, and softness provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment. ajchem-a.comnih.gov

MD simulations allow for the exploration of the different conformations that (3-phenyl-5-isoxazolyl)phosphonic acid can adopt. The primary degrees of freedom for conformational changes are the rotations around the single bonds connecting the phenyl ring to the isoxazole ring and the isoxazole ring to the phosphonic acid group. By simulating the molecule's movement over nanoseconds, it is possible to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

The behavior of (3-phenyl-5-isoxazolyl)phosphonic acid in a solvent, such as water, can be effectively studied using MD simulations. These simulations explicitly model the interactions between the solute and solvent molecules. The phosphonic acid group, being polar and capable of hydrogen bonding, will have strong interactions with water molecules. cnr.it MD simulations can provide detailed information on the hydration shell around the molecule, the number of hydrogen bonds formed, and their lifetimes. This is particularly important for understanding the solubility and reactivity of the compound in aqueous environments. The simulations can also shed light on the pH-dependent protonation states of the phosphonic acid group in solution. cnr.it

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of (3-phenyl-5-isoxazolyl)phosphonic acid is a subject well-suited for computational investigation to understand its reaction mechanisms, regioselectivity, and kinetic feasibility. A primary synthetic route amenable to theoretical study is the [3+2] 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This pathway would likely involve the reaction of benzonitrile (B105546) oxide (the 1,3-dipole) with a suitable vinylphosphonate (B8674324) derivative (the dipolarophile), followed by hydrolysis of the phosphonate (B1237965) ester to yield the final phosphonic acid.

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of such reaction pathways. researchgate.netresearchgate.net Theoretical chemists can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The key objective is to calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.

The cycloaddition of benzonitrile oxide to a vinylphosphonate can theoretically lead to two different regioisomers: the 5-phosphonate substituted isoxazoline (B3343090) or the 4-phosphonate substituted one. DFT calculations can predict which isomer is favored by comparing the activation energies of the respective transition states. Generally, the regioselectivity is governed by a combination of steric and electronic factors, which are well-captured by modern computational models. researchgate.net

A typical computational workflow for this analysis includes:

Conformational Analysis: Identifying the lowest energy conformations of the reactants, benzonitrile oxide and the vinylphosphonate.

Transition State Searching: Locating the transition state structures for the possible cycloaddition pathways. The nature of these transition states (i.e., whether they are synchronous or asynchronous) can be analyzed by examining the lengths of the newly forming bonds. researchgate.net

Energy Calculation: Computing the electronic energies of all stationary points (reactants, transition states, products) using a selected DFT functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., 6-311+G(2d,p)). researchgate.net Single-point energy calculations with higher levels of theory, like Coupled Cluster (CCSD(T)), may be used for more accurate energy barriers. researchgate.net

Solvent Effects: Incorporating the influence of a solvent using implicit models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate more realistic reaction conditions.

The final step in the synthesis, the hydrolysis of the phosphonate ester to the phosphonic acid, can also be modeled to understand its mechanism, which typically proceeds via an SN2-type reaction at the ester's alkyl carbon.

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | Benzonitrile Oxide + Diethyl vinylphosphonate | 0.0 |

| TS-1 (5-sub) | Transition state leading to 5-phosphonate isomer | +15.2 |

| TS-2 (4-sub) | Transition state leading to 4-phosphonate isomer | +17.8 |

| Product-1 | 3-phenyl-5-(diethylphosphonato)-isoxazoline | -25.6 |

| Product-2 | 3-phenyl-4-(diethylphosphonato)-isoxazoline | -23.1 |

This interactive table presents hypothetical DFT-calculated energy values for the 1,3-dipolar cycloaddition, illustrating how computational analysis can predict product selectivity. The lower activation energy for TS-1 suggests the preferential formation of the 5-substituted isomer.

Adsorption and Surface Interaction Modeling (e.g., on metal oxides)

The phosphonic acid group is an excellent anchoring moiety for binding organic molecules to various metal oxide surfaces, a property crucial for applications in electronics, sensors, and corrosion inhibition. rsc.org Computational modeling provides molecular-level insights into the adsorption geometry, binding energy, and electronic structure of (3-phenyl-5-isoxazolyl)phosphonic acid on surfaces like titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃). uba.arnih.gov

Modeling Techniques:

Density Functional Theory (DFT): DFT calculations are used to model a slab of the metal oxide crystal (e.g., anatase or rutile TiO₂) and the adsorbing molecule. By placing the molecule on the surface and optimizing the geometry, researchers can determine the most stable binding configurations and calculate adsorption energies. uba.arresearchgate.net

Molecular Dynamics (MD): MD simulations can model the self-assembly process of multiple phosphonic acid molecules on the surface over time, revealing how they organize into self-assembled monolayers (SAMs). nih.gov These simulations provide information on packing density, ordering, and the role of the solvent during assembly. nih.gov

Binding Modes and Energetics: Phosphonic acids can bind to metal oxide surfaces through several coordination modes, primarily involving the deprotonation of the P-OH groups to form P-O-Metal bonds. researchgate.net The specific mode adopted depends on factors like the surface crystallography, hydration level, and coverage density. Theoretical studies on analogous molecules like phenylphosphonic acid (PPA) on TiO₂ have identified several key binding modes. uba.arresearchgate.net

Monodentate: One P-O-Ti bond is formed, with one P-OH group deprotonated. This mode is sometimes observed at lower temperatures or as an intermediate. uba.ar

Bidentate: Two P-O-Ti bonds are formed. This can be a chelating mode (both oxygens binding to the same metal atom) or a bridging mode (binding to two different metal atoms). The bidentate bridging mode is often found to be the most stable configuration for phosphonic acids on TiO₂ surfaces. uba.aracs.org

Tridentate: All three oxygen atoms of the phosphonate group (two from deprotonated hydroxyls and one from the P=O) coordinate to surface metal atoms. This mode is generally considered less likely on ideal surfaces due to the geometric strain it would introduce. uba.ar

Computational studies have shown that the adsorption is a strong, chemisorptive process with significant adsorption energies. DFT calculations for PPA on anatase TiO₂(101) found a bidentate structure to be the most stable, with a calculated adsorption energy of 277 kJ/mol (approximately 2.87 eV). acs.org The phenyl ring in PPA typically adopts a tilted orientation with respect to the surface. uba.ar For (3-phenyl-5-isoxazolyl)phosphonic acid, the isoxazole ring would similarly influence the molecular orientation and intermolecular interactions within a monolayer.

| Binding Mode | Description | Calculated Adsorption Energy (eV) on TiO₂ (from PPA analogue) | Reference |

| Monodentate | One P-O-Ti bond | ~1.8 - 2.2 | uba.ar |

| Bidentate (Bridging) | Two P-O-Ti bonds to adjacent Ti atoms | ~2.6 - 2.9 | uba.aracs.org |

| Tridentate | Three P-O-Ti bonds | Less favorable, often higher energy | uba.ar |

This interactive table summarizes typical adsorption energies for different binding modes of a phosphonic acid on a titanium dioxide surface, based on computational studies of phenylphosphonic acid (PPA), a close structural analogue.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational statistics methods used to correlate the chemical structure of a series of compounds with their biological activity or a physical property, respectively. For a class of compounds like isoxazole-phosphonates, these models can be developed to predict various endpoints without the need for exhaustive experimental synthesis and testing. nih.govresearchgate.net

QSAR/QSPR studies on isoxazole-containing compounds have been successfully used to model activities such as antitumor, antiviral, and receptor agonism. nih.govnih.gov Similarly, models for organophosphorus compounds have been developed to predict properties like insecticidal activity and environmental fate. nih.govdaneshyari.com

Model Development: The development of a QSAR/QSPR model for compounds like (3-phenyl-5-isoxazolyl)phosphonic acid involves several key steps:

Dataset Compilation: A dataset of structurally related molecules with experimentally measured values for the activity or property of interest is assembled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area, and field-based descriptors.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the observed activity/property.

Validation: The model's robustness and predictive power are rigorously tested using internal validation (e.g., cross-validation, q²) and external validation with a separate test set of compounds (predictive r²). nih.gov

3D-QSAR Approaches: For understanding the 3D structural requirements for activity, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These techniques generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish the desired property.

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to provide a more detailed picture of the structure-activity landscape.

A hypothetical CoMSIA model for a series of (3-phenyl-5-isoxazolyl)phosphonic acid analogues might reveal that bulky substituents on the phenyl ring are disfavored (negative steric contribution), while electronegative groups on the isoxazole ring are favored (positive electrostatic contribution). nih.gov

| Model Type | Statistical Parameter | Value (Hypothetical) | Description |

| CoMSIA | q² (Cross-validated r²) | 0.71 | Indicates good internal model robustness. |

| r² (Non-cross-validated r²) | 0.96 | Indicates a strong correlation for the training set. | |

| Predictive r² | 0.87 | Indicates good predictive power for an external test set. | |

| Field Contributions | Steric | 18% | Contribution of molecular shape to the model. |

| Electrostatic | 45% | Contribution of charge distribution to the model. | |

| Hydrophobic | 25% | Contribution of hydrophobicity to the model. | |

| H-Bond Donor | 7% | Contribution of hydrogen bond donating capacity. | |

| H-Bond Acceptor | 5% | Contribution of hydrogen bond accepting capacity. |

This interactive table shows hypothetical statistical results from a 3D-QSAR (CoMSIA) study. Such data helps researchers understand which physicochemical properties are most important for a molecule's activity and guides the design of new, more potent compounds. nih.gov

Advanced Applications in Chemical and Materials Sciences

Role as a Ligand in Coordination Chemistry and Organometallic Catalysis

(3-phenyl-5-isoxazolyl)phosphonic acid serves as a versatile building block and ligand in the field of coordination chemistry. evitachem.com The phosphonic acid group (-PO₃H₂) is a particularly effective ligation site due to its ability to act as a multidentate linker. Depending on the pH and the metal center, it can coordinate in a monodentate, bidentate, or tridentate fashion, utilizing its two acidic protons and the phosphoryl oxygen. This versatility allows for the construction of a wide array of metal complexes with varied dimensionality and structure.

Phosphonates are known to form stable complexes and cage-like structures with transition metals, such as cobalt(II), by combining with other co-ligands. researchgate.net The presence of the isoxazole (B147169) ring in (3-phenyl-5-isoxazolyl)phosphonic acid introduces additional potential coordination sites through its nitrogen and oxygen atoms. This multifunctional character—a strong phosphonate (B1237965) anchor and secondary heteroatom binding sites—makes it a candidate for designing complex coordination polymers and metal-organic frameworks (MOFs). csic.esnih.gov The phenyl group provides steric bulk, which can be used to control the stereochemistry around the metal center and influence the packing of the resulting structures.

While phosphites are commonly used as ligands in catalysis, the hemilabile nature of ligands containing multiple potential binding sites, like (3-phenyl-5-isoxazolyl)phosphonic acid, is of great interest. uni-regensburg.de The ability of the isoxazole's nitrogen or oxygen to weakly coordinate and de-coordinate from a metal center could play a crucial role in creating vacant sites for substrate binding and activation in organometallic catalysis.

Table 1: Coordination Properties of the Phosphonic Acid Group

| Coordination Mode | Description | Potential Role of (3-phenyl-5-isoxazolyl)phosphonic acid |

|---|---|---|

| Monodentate | A single P-O-M bond is formed. | Simple complex formation. |

| Bidentate (Chelating) | Two P-O-M bonds are formed to the same metal center. | Formation of stable, small-ring metal complexes. |

| Bidentate (Bridging) | Two metal centers are linked by the phosphonate group. | Construction of 1D, 2D, or 3D coordination polymers. |

| Tridentate | Three P-O-M bonds are formed. | Creation of highly stable, cross-linked networks. researchgate.net |

| Multifunctional | Coordination involves both the phosphonate and isoxazole ring. | Design of ligands with specific bite angles and electronic properties for catalysis. |

Functionalization of Inorganic Surfaces and Nanomaterials (e.g., for corrosion inhibition, sensing)

The phosphonic acid group has a strong affinity for various metal oxide surfaces, making (3-phenyl-5-isoxazolyl)phosphonic acid an excellent candidate for surface functionalization. It can form highly stable, ordered self-assembled monolayers (SAMs) on substrates like aluminum, titanium, and their oxides. mdpi.com The formation of these layers occurs through a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups on the metal oxide surface, creating robust covalent P-O-M bonds. mdpi.com

This surface-grafting capability is particularly valuable for corrosion inhibition. When applied to an aluminum surface, for instance, the phosphonic acid head group binds strongly, while the phenyl-isoxazole tail forms a dense, hydrophobic barrier that repels water and corrosive agents. mdpi.com Research on phenyl phosphonic acid has shown its effectiveness in protecting aluminum from pitting corrosion. mdpi.com

Beyond corrosion protection, these functionalized surfaces have applications in sensing. Porphyrin molecules functionalized with phosphonic acid groups have been used as chemosensors. researchgate.net Similarly, the (3-phenyl-5-isoxazolyl)phosphonic acid monolayer can be designed for sensing applications. The phenyl-isoxazole moiety can be tailored to interact with specific analytes, and this interaction could be detected via changes in the surface's optical or electronic properties. For example, Ru(II) complexes with phosphonate ligands have shown luminescence that can be quenched by certain metal ions, indicating their potential as sensors. mdpi.com

Component in Supramolecular Assemblies and Hybrid Materials

(3-phenyl-5-isoxazolyl)phosphonic acid is a prime candidate for constructing advanced supramolecular structures and organic-inorganic hybrid materials. The ability of phosphonic acids to act as strong, stable linkers is fundamental to the field of metal-organic frameworks (MOFs). csic.esnih.gov MOFs built from phosphonate linkers often exhibit high thermal and hydrolytic stability. csic.esnih.gov

In these hybrid materials, the (3-phenyl-5-isoxazolyl)phosphonic acid molecule acts as a bridge between inorganic nodes (metal ions or clusters). The phosphonate group provides the inorganic connectivity, while the rigid phenyl-isoxazole unit constitutes the organic part of the framework. This organic component dictates the pore size, shape, and chemical environment within the material. Such materials have potential applications in gas storage, separations, and catalysis. researchgate.net

The synthesis of these materials can often be achieved through methods like sol-gel processing. mdpi.com For example, phosphonic acid-grafted hybrid membranes have been synthesized via a sol-gel process, yielding materials with high thermal stability (up to 220 °C) and significant proton conductivity, which is relevant for fuel cell applications. researchgate.net The self-assembly process is driven by the coordination between the metal centers and the phosphonate groups, as well as by weaker intermolecular forces like hydrogen bonding and π-π stacking between the phenyl-isoxazole moieties. csic.es

Applications in Separation Science and Analytical Preconcentration

The distinct acidity of the phosphonic acid group makes it highly suitable for applications in separation science. mdpi.com Phosphonic acids have pKa values that are intermediate between strong sulfonic acids and weaker carboxylic acids, allowing them to participate in different binding mechanisms depending on the pH. mdpi.com At low pH (below the pKa), they can bind metal ions through complexation, while at higher pH (above the pKa), they can function as ion-exchange ligands. mdpi.com

This property can be harnessed by grafting (3-phenyl-5-isoxazolyl)phosphonic acid onto a solid support, such as silica (B1680970) gel or a polymer resin. The resulting material can be used as a stationary phase in chromatography for the selective separation or preconcentration of metal ions. For instance, materials functionalized with phosphonic acid groups have been successfully used in immobilized metal affinity chromatography (IMAC) to enrich specific biomolecules or separate metal ions like lanthanides, uranium, and iron(III). researchgate.netmdpi.com The selectivity of the separation can be fine-tuned by the choice of metal ion, the pH of the mobile phase, and the specific structure of the organic part of the ligand—in this case, the phenyl-isoxazole group.

Table 2: Acidity of Phosphonic Acids and Implications for Separation

| Acid Group | Typical pKa1 | Typical pKa2 | Predominant Mechanism at pH < pKa1 | Predominant Mechanism at pH > pKa2 |

|---|---|---|---|---|

| Phosphonic Acid | 1.1 - 2.3 evitachem.com | 5.3 - 7.2 evitachem.com | Complexation | Ion-Exchange |

| Sulfonic Acid | < 1 | - | Ion-Exchange | Ion-Exchange |

| Carboxylic Acid | ~4-5 | - | Complexation | Ion-Exchange |

Development as a Chemical Probe or Intermediate in Complex Molecule Synthesis

(3-phenyl-5-isoxazolyl)phosphonic acid is explicitly identified as a chemical building block used for synthesizing more complex molecules. evitachem.com Its bifunctional nature—a reactive phosphonic acid group and a modifiable aromatic heterocyclic system—makes it a valuable intermediate. The phosphonic acid can be converted into its esters or halides to facilitate coupling reactions, while the phenyl and isoxazole rings can undergo electrophilic substitution to introduce additional functional groups. evitachem.com

The inherent photophysical properties of heteroaromatic systems like phenyl-isoxazole make this compound a candidate for the development of chemical probes. Heteroarylphosphonates can exhibit luminescence, and the conversion of a phosphonate ester to its corresponding phosphonic acid can drastically alter these properties, such as causing a blue-shift in the emission spectrum. mdpi.com This change in optical properties upon hydrolysis or upon binding to a metal ion can be the basis for a sensing mechanism. The phosphonate group can serve to anchor the probe to a specific location (like a cell surface or a nanoparticle), while the phenyl-isoxazole chromophore acts as the signaling unit. mdpi.com

Utilisation in Advanced Coatings and Interface Engineering

The ability of (3-phenyl-5-isoxazolyl)phosphonic acid to form robust, self-assembled monolayers (SAMs) makes it a powerful tool for interface engineering. mdpi.com By creating a thin, covalently-bound layer on a substrate, it is possible to precisely control the properties of the material's surface. This is a cornerstone of developing advanced coatings with tailored functionalities. mdpi.com

For example, applying a SAM of this molecule to a metal or metal oxide surface can dramatically alter its wettability. The outward-facing phenyl groups create a non-polar, hydrophobic surface, which is useful for creating water-repellent or anti-fouling coatings. Furthermore, this molecule can act as an adhesion promoter, bridging an inorganic substrate (like glass or metal) and an organic polymer topcoat. The phosphonate end binds to the inorganic material, while the organic tail can entangle with or react into the polymer matrix, creating a much stronger interface and improving the durability of the coating.

This precise control over surface chemistry is critical in fields ranging from microelectronics, where interfaces must have specific electronic properties, to biomedical devices, where surfaces must resist biofouling.

Biomolecular Interactions and in Vitro Biological Activity Studies

Enzyme Inhibition Mechanisms and Kinetic Characterization (e.g., as phosphate (B84403) mimics)

The phosphonic acid group is a well-established phosphate mimic, enabling it to interact with the active sites of enzymes that process phosphate-containing substrates. This mimicry can lead to competitive inhibition. While specific kinetic data for the enzyme inhibitory activity of "Phosphonic acid, (3-phenyl-5-isoxazolyl)-" is not extensively detailed in the available literature, it is proposed that its structural features allow it to inhibit enzymes that recognize phosphate groups.

For instance, other phosphonic acid derivatives have demonstrated significant enzyme inhibition. A notable example is 2-aminoindan-2-phosphonic acid, a conformationally restricted analogue of phenylalanine, which acts as a potent, time-dependent, and competitive inhibitor of phenylalanine ammonia-lyase. Similarly, various phosphonate (B1237965) compounds have been synthesized and evaluated as inhibitors of alkaline phosphatase, a metalloenzyme that hydrolyzes phosphate esters. The inhibitory mechanism of these compounds is often found to be non-competitive, indicating that they bind to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

The potential for "Phosphonic acid, (3-phenyl-5-isoxazolyl)-" to act as an enzyme inhibitor is therefore high, though detailed kinetic studies are required to characterize its specific targets and mechanism of action.

Antimicrobial Activity: In Vitro Efficacy against Bacterial and Fungal Strains

For example, a series of (isoxazolidin-3-yl)phosphonate conjugates have been synthesized and evaluated for their antibacterial and antifungal activities. guidechem.com Several of these compounds displayed moderate inhibitory activity against various bacterial strains. guidechem.com In one study, a mixture of isoxazolidine (B1194047) diastereomers was found to be most active against Bacillus cereus, a Gram-positive bacterium. guidechem.com

Furthermore, other heterocyclic phosphonates have been shown to be effective against fungal strains. Certain phosphonate derivatives of pyrrolidine, piperidine, and morpholine (B109124) have exhibited considerable antifungal activity against Candida albicans and Candida tropicalis. These findings suggest that the combination of an isoxazole (B147169) ring and a phosphonate group, as seen in "Phosphonic acid, (3-phenyl-5-isoxazolyl)-", may confer antimicrobial properties.

Table 1: In Vitro Antimicrobial Activity of Related Isoxazolyl Phosphonate Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| cis-20c/trans-20c (isoxazolidines) | Bacillus cereus PCM 1948 | 0.625 mg/mL | guidechem.com |

| Alkene 24c and isoxazolidines | Escherichia coli ATCC 25922 | 1.25 mg/mL | guidechem.com |

Antiviral Activity: In Vitro Inhibition of Viral Replication

The isoxazole moiety is a recognized pharmacophore in the development of antiviral agents. Research has demonstrated that isoxazole derivatives can exhibit significant activity against a range of viruses.

A pertinent study involved the synthesis and evaluation of α-aminophosphonates containing a 3,5-diphenyl-2-isoxazoline structure for their in vivo activity against the Papaya Ringspot Virus (PRSV). Several of these compounds showed good bioactivity, with two exhibiting excellent antiviral effects, comparable to commercial antiphytovirucides. This highlights the potential of the phenyl-isoxazoline phosphonate scaffold in antiviral research.

In other research, 5-isoxazol-5-yl-2′-deoxyuridines were synthesized and found to possess activity against Herpes Simplex Viruses 1 and 2 (HSV-1 and HSV-2), as well as several RNA viruses, including Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. The anti-herpes activity of some of these isoxazole nucleoside analogues was superior to that of the reference drugs acyclovir (B1169) and cytarabine.

These studies strongly suggest that the 3-phenyl-5-isoxazolyl moiety within "Phosphonic acid, (3-phenyl-5-isoxazolyl)-" could be a valuable component in the design of novel antiviral compounds.

Table 2: In Vitro Antiviral Activity of Related Isoxazole-Containing Compounds

| Compound/Derivative | Target Virus | Activity | Reference |

|---|---|---|---|

| α-Aminophosphonates (V29 and V45) | Papaya Ringspot Virus (PRSV) | 77.8% protection effect |

Receptor Binding and Allosteric Modulation Studies (in vitro, non-clinical)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For "Phosphonic acid, (3-phenyl-5-isoxazolyl)-", specific receptor binding data is limited. However, studies on a very closely related analog, (4,5-dihydro-3-phenyl-5-isoxazolyl)phosphonic acid (AMOA), have shown that it has little affinity for [3H]-kainate binding sites or other sites on the N-methyl-D-aspartate (NMDA) receptor-channel complex. guidechem.com This suggests that the target compound is unlikely to be a potent ligand for these specific glutamate (B1630785) receptor sites.

In a broader context, isoxazole derivatives have been investigated as modulators of various receptors. For example, isoxazole carboxamide derivatives are known to be modulators of ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are crucial for elucidating the mechanisms of action of bioactive compounds. While there is a lack of specific cell-based assay data for "Phosphonic acid, (3-phenyl-5-isoxazolyl)-", studies on other isoxazole derivatives provide valuable insights into potential cellular effects.

Novel synthetic isoxazole derivatives have been shown to inhibit the in vitro proliferation of K562 human erythroleukemic cells, with some compounds exhibiting strong antiproliferative effects at nanomolar concentrations. Mechanistic studies revealed that these compounds could induce apoptosis in K562 cells. Similarly, other isoxazole derivatives have demonstrated pro-apoptotic activity in T98G glioblastoma cells. Furthermore, certain isoxazole derivatives have been identified as potent inducers of fetal hemoglobin in erythroid precursor cells isolated from β-thalassemic patients, suggesting a role in modulating gene expression.

These findings indicate that the isoxazole scaffold can be associated with significant effects on cell cycle, apoptosis, and gene regulation, warranting future investigation of "Phosphonic acid, (3-phenyl-5-isoxazolyl)-" in similar cell-based assay systems.

Table 3: Cell-Based Activities of Related Isoxazole Derivatives

| Compound/Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Isoxazoles 1, 2, 3, 4, 5, 6, 10 | K562 (human erythroleukemic) | Inhibition of proliferation (IC50 in nM to µM range) | |

| Isoxazoles 4, 7, 8, 9, 11 | K562 (human erythroleukemic) | Induction of apoptosis |

Interactions with Nucleic Acids and Lipids (in vitro)

The interaction of small molecules with macromolecules such as nucleic acids and lipids is an important aspect of their biological profile. There is currently no available data in the scientific literature detailing the in vitro interactions of "Phosphonic acid, (3-phenyl-5-isoxazolyl)-" with nucleic acids or lipids. Further research is necessary to explore these potential interactions.

Investigation as a Phosphoantigen (e.g., in immunological research models)

Phosphoantigens are small phosphate-containing molecules that can activate a specific subset of T cells, namely Vγ9Vδ2 T cells. These molecules, such as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), typically contain a diphosphate group and bind to the intracellular domain of butyrophilin 3A1 (BTN3A1).

The structure of "Phosphonic acid, (3-phenyl-5-isoxazolyl)-", which contains a single phosphonic acid group attached to a bulky heterocyclic moiety, does not align with the known structural motifs of potent phosphoantigens. There is no evidence in the current scientific literature to suggest that this compound has been investigated for its potential as a phosphoantigen or its ability to modulate Vγ9Vδ2 T cell activity.

Future Research Directions, Challenges, and Emerging Perspectives Non Clinical Focus

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on (3-phenyl-5-isoxazolyl)phosphonic acid should prioritize the innovation of sustainable synthetic methodologies. While traditional methods for isoxazole (B147169) synthesis often rely on multi-step procedures with harsh reagents, emerging techniques offer greener alternatives.

One promising approach is the use of ultrasound-assisted synthesis, which has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the preparation of other isoxazole derivatives. mdpi.com Similarly, the exploration of one-pot multicomponent reactions could streamline the synthesis process, minimizing waste and improving atom economy. researchgate.net The use of eco-friendly solvents, such as water or ionic liquids, and the development of reusable catalysts are other key areas for investigation. mdpi.comijbpas.com

For the phosphonylation step, moving beyond traditional methods that may generate significant waste, research could focus on catalyst-free methods or the use of more environmentally friendly phosphorus reagents. organic-chemistry.org The overarching goal would be to develop a synthetic pathway that is not only high-yielding and cost-effective but also aligns with the principles of green chemistry.

Exploration of Novel Reaction Pathways and Derivatizations

The (3-phenyl-5-isoxazolyl)phosphonic acid scaffold presents multiple sites for chemical modification, offering the potential to generate a diverse library of derivatives with tailored properties. Future research should systematically explore novel reaction pathways to functionalize the phenyl ring, the isoxazole core, and the phosphonic acid moiety.

Table 1: Potential Derivatization Strategies

| Molecular Scaffold | Potential Reactions | Potential Functional Groups |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Alkyl chains |

| Isoxazole Core | Modification of substituents | Introduction of various aryl or alkyl groups |

| Phosphonic Acid | Esterification, Amidation | Alkyl esters, Aryl esters, Amides |

Derivatization of the phenyl ring through electrophilic substitution reactions could introduce a range of functional groups, altering the electronic properties and steric profile of the molecule. nih.gov The isoxazole ring itself, while generally stable, can undergo transformations that could lead to novel heterocyclic systems. mdpi.com Furthermore, the phosphonic acid group can be converted into phosphonate (B1237965) esters or amides, which may modulate the compound's solubility and interaction with other molecules. beilstein-journals.org The synthesis of such derivatives would be crucial for structure-activity relationship (SAR) studies in various applications. nih.gov

Advanced Computational Predictions and Experimental Validation

In silico methods are powerful tools for accelerating chemical research and development. Advanced computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, should be employed to predict the physicochemical properties, reactivity, and potential interactions of (3-phenyl-5-isoxazolyl)phosphonic acid and its derivatives. researchgate.netfrontiersin.org

Computational models can provide insights into:

Molecular Geometry and Electronic Structure: Understanding the three-dimensional shape and electron distribution is fundamental to predicting a molecule's behavior.

Reactivity Indices: Identifying the most likely sites for chemical reactions can guide synthetic efforts.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds.

Interaction with Other Molecules: Docking studies can predict how the molecule might bind to surfaces or other chemical entities. nih.gov

These computational predictions must be rigorously validated through experimental work. The synthesis of predicted derivatives and their characterization using modern analytical techniques (e.g., NMR, X-ray crystallography) is essential to refine the computational models and build a robust understanding of the molecule's behavior.

Development of Next-Generation Molecular Tools and Probes

The inherent structural features of isoxazoles make them attractive candidates for the development of molecular probes. researchgate.netnih.gov Future research could focus on transforming (3-phenyl-5-isoxazolyl)phosphonic acid into a versatile molecular tool. By attaching a fluorophore to the molecule, for instance, it could be developed into a fluorescent probe for imaging applications in materials science or for studying chemical processes.

The phosphonic acid group provides a convenient handle for anchoring the molecule to various surfaces, including metal oxides and nanoparticles. This could enable the development of functionalized materials with tailored surface properties. The ability of phosphonates to chelate metal ions also suggests potential applications in sensing and separation technologies.

Integration into Multi-Functional Chemical Systems

The phosphonic acid moiety of (3-phenyl-5-isoxazolyl)phosphonic acid makes it an excellent candidate for integration into multi-functional chemical systems, such as metal-organic frameworks (MOFs) and coordination polymers. csic.es Phosphonate-based linkers are known to form robust and thermally stable networks with a variety of metal ions.

Table 2: Potential Applications in Multi-Functional Systems

| System Type | Potential Role of the Compound | Potential Properties |

| Metal-Organic Frameworks | Organic Linker | Porosity, Catalysis, Gas Storage |

| Coordination Polymers | Ligand | Luminescence, Magnetism, Sensing |

| Functionalized Surfaces | Surface Modifier | Adhesion, Biocompatibility, Corrosion Resistance |

By incorporating (3-phenyl-5-isoxazolyl)phosphonic acid as a building block, novel materials with unique structural and functional properties could be designed. The phenyl and isoxazole groups can be further functionalized to tune the properties of the resulting material, such as its porosity, catalytic activity, or luminescent behavior. This area of research holds significant promise for the development of advanced materials for a wide range of applications.

Addressing Specificity and Selectivity in Biomolecular Interactions (in vitro)

While this article maintains a non-clinical focus, the investigation of biomolecular interactions in a controlled in vitro setting is a crucial area of chemical research. The structural similarity of phosphonic acids to phosphates suggests that (3-phenyl-5-isoxazolyl)phosphonic acid could interact with biological molecules that recognize phosphate (B84403) groups. beilstein-journals.org

Future in vitro studies could explore:

Enzyme Inhibition: Assessing the ability of the compound to inhibit the activity of phosphatases or other enzymes that process phosphate-containing substrates.

Receptor Binding: Investigating the affinity of the compound for receptors that bind phosphorylated ligands. guidechem.com

Antimicrobial Activity: Screening the compound and its derivatives for activity against various bacterial and fungal strains, as many isoxazole derivatives have shown antimicrobial properties. mdpi.comnih.gov

These in vitro studies would provide valuable data on the compound's potential for biological activity and could guide the design of new derivatives with enhanced specificity and selectivity. It is important to note that such studies would be purely for chemical and biochemical exploration and not for the development of therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.